1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane
Description
1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane is a brominated cyclohexane derivative featuring a hexyloxy group and a methyl substituent at the 1- and 4-positions, respectively. The bromomethyl group enhances electrophilic reactivity, making it a versatile intermediate in organic synthesis.
Molecular Formula: C₁₃H₂₅BrO (inferred from substituents).
Key Features:
- Bromomethyl group: Facilitates nucleophilic substitution reactions.
- Hexyloxy chain: Enhances solubility in non-polar solvents and may stabilize liquid crystalline phases.
Synthesis: While direct synthesis details are unavailable, similar compounds (e.g., 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene) are synthesized via alkylation reactions using diethyl ether as a solvent . A plausible route for the target compound could involve the reaction of 4-methylcyclohexanol with hexyl bromide followed by bromination at the methyl position.
Applications: Likely applications include:
Properties
Molecular Formula |
C14H27BrO |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-1-hexoxy-4-methylcyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-3-4-5-6-11-16-14(12-15)9-7-13(2)8-10-14/h13H,3-12H2,1-2H3 |
InChI Key |
FVAUCZQHPHXZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1(CCC(CC1)C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane typically involves the bromination of a precursor compound. One common method is the bromination of 1-(hexyloxy)-4-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Could be explored for its pharmacological properties or as a building block for drug synthesis.
Industry: May be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound could interact with molecular targets such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Cyclohexane Derivatives
Key Observations:
Hexyloxy vs.
Sulfonyl vs. Alkoxy : The sulfonyl group in ’s compound introduces polar character, enhancing utility in drug synthesis, whereas alkoxy groups favor material science applications.
Steric Effects : The 4-methyl group in the target compound may hinder reaction pathways compared to simpler analogs like (Bromomethyl)cyclohexane .
Biological Activity
1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H17BrO
- Molecular Weight : 261.17 g/mol
- CAS Number : 13460364
The compound features a bromomethyl group attached to a cyclohexane ring substituted with a hexyloxy and a methyl group, which may influence its biological interactions.
This compound exhibits various biological activities that can be attributed to its structural components. The bromomethyl group is known to participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown antimicrobial properties. For instance, studies have demonstrated that brominated compounds can exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have revealed that this compound may possess cytotoxic effects. In one study, compounds with similar structures were tested against cancer cell lines, showing IC50 values in the micromolar range. This suggests potential applications in cancer therapy .
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Study on Trypanosoma cruzi : A related compound demonstrated significant activity against different life cycle stages of Trypanosoma cruzi, indicating potential utility in treating Chagas disease. The compound was found to be more effective than standard treatments .
- Antimycobacterial Activity : Another study highlighted the effectiveness of brominated derivatives against mycobacterial infections, suggesting that this compound could also exhibit similar properties .
Summary of Biological Activities
Cytotoxicity Assay Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| Related Brominated Compound | MCF-7 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
